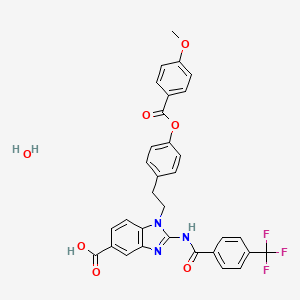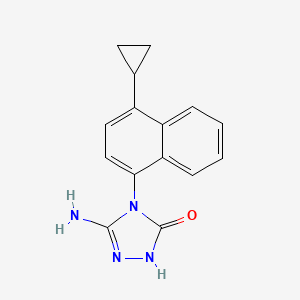
rac α-Ethyl DOPA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac α-Ethyl DOPA” is an antihypertensive agent . It is also known as 2-Amino-2-(3,4-dihydroxybenzyl)butanoic acid .
Synthesis Analysis
An efficient biosynthetic strategy has been reported for the production of large amounts of DOPA-incorporated structural proteins. This involves the construction of synthetic genes that encode repetitive resilin-like proteins (RLPs) with varying proportions of tyrosine residues and molecular weights .Molecular Structure Analysis
The molecular formula of “rac α-Ethyl DOPA” is C11H15NO4 . It contains a total of 31 bonds, including 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 2 aromatic hydroxyls .Mécanisme D'action
Although the exact mechanism of action of “rac α-Ethyl DOPA” is not fully elucidated, it is known that DOPA and its derivatives work by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac α-Ethyl DOPA involves the conversion of L-phenylalanine to rac α-Ethyl DOPA through a series of chemical reactions.", "Starting Materials": [ "L-phenylalanine", "Ethyl bromoacetate", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: L-phenylalanine is first treated with ethyl bromoacetate in the presence of sodium hydroxide to form an ester intermediate.", "Step 2: The ester intermediate is then hydrogenated using hydrogen gas and palladium on carbon as a catalyst to form the corresponding amino acid derivative.", "Step 3: The amino acid derivative is then decarboxylated using heat and acid to form rac α-Ethyl DOPA." ] } | |
Numéro CAS |
884-81-1 |
Formule moléculaire |
C₁₁H₁₅NO₄ |
Poids moléculaire |
225.24 |
Synonymes |
L-α-Amino-α-(3,4-dihydroxybenzyl)butyric Acid; α-Ethyl-3-hydroxy-L-tyrosine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








